molecular formula C6H11N3 B1301218 (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine CAS No. 499770-63-7

(1,3-Dimethyl-1H-pyrazol-5-yl)methanamine

Cat. No.: B1301218
CAS No.: 499770-63-7
M. Wt: 125.17 g/mol
InChI Key: DAOWQCXPMWGSBW-UHFFFAOYSA-N
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Description

Historical Context of Pyrazole-Containing Amines in Chemical Science

The story of pyrazole (B372694) chemistry dates back to the late 19th century, with the first synthesis of the parent pyrazole ring. nih.gov Since then, pyrazole derivatives have become a cornerstone of heterocyclic chemistry. nih.gov The introduction of an amine functional group to the pyrazole scaffold has been a significant area of research, as it imparts basicity and nucleophilicity, opening up a wide array of synthetic possibilities. chim.it Historically, these compounds have been instrumental in the development of pharmaceuticals and agrochemicals, owing to their diverse biological activities. nih.govpharmatutor.org Aminopyrazoles, in particular, have been recognized as versatile building blocks for the construction of fused heterocyclic systems, which are prevalent in many biologically active molecules. chim.itmdpi.com

Structural Significance of the Pyrazole Ring and Primary Amine Functionality in Advanced Organic Compounds

The chemical behavior and potential applications of (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine are intrinsically linked to its two key structural components: the pyrazole ring and the primary amine functionality.

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structure confers a unique combination of properties. It is relatively stable and can participate in various chemical reactions. The presence of two nitrogen atoms allows for multiple points of interaction, making pyrazole-containing molecules excellent ligands in coordination chemistry. researchgate.net The aromatic nature of the pyrazole ring also influences the electronic properties of the entire molecule.

The primary amine functionality (-CH2NH2) attached to the pyrazole ring is a critical feature. The lone pair of electrons on the nitrogen atom makes the amine group a good nucleophile and a base. researchgate.net This reactivity is fundamental to many organic reactions, allowing for the formation of new carbon-nitrogen bonds. Primary amines are known to be important intermediates in the synthesis of a vast number of organic compounds, including many pharmaceuticals. researchgate.net

The combination of a stable, functionalizable aromatic ring and a reactive primary amine group in a single molecule makes compounds like this compound highly valuable in synthetic organic chemistry.

Overview of Current Research Trends on this compound

While extensive research specifically on this compound is still emerging, current trends in the study of related pyrazole-containing amines point towards several promising areas of investigation. The primary focus is on leveraging its structural features for applications in medicinal chemistry, materials science, and as a versatile synthetic intermediate.

Research into analogous pyrazole derivatives has revealed a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. nih.govpharmatutor.org This suggests that this compound could be a valuable scaffold for the design of new therapeutic agents. The presence of the primary amine allows for the straightforward synthesis of a library of derivatives, which can then be screened for various biological targets.

In the realm of materials science, the coordination capabilities of the pyrazole ring are of significant interest. researchgate.net The nitrogen atoms of the pyrazole can coordinate with metal ions to form metal-organic frameworks (MOFs) and coordination polymers. These materials have potential applications in gas storage, catalysis, and as sensors. The methanamine group can be further functionalized to tune the properties of these materials.

As a building block in organic synthesis, this compound offers multiple reactive sites. The primary amine can undergo a variety of transformations to introduce new functional groups and build more complex molecular architectures. This makes it a useful starting material for the synthesis of novel heterocyclic compounds with potential applications in various fields of chemistry. chim.it

Below is a data table summarizing the key properties of this compound.

PropertyValue
CAS Number 499770-63-7
Molecular Formula C6H11N3
Molecular Weight 125.17 g/mol
IUPAC Name This compound

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,5-dimethylpyrazol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-5-3-6(4-7)9(2)8-5/h3H,4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAOWQCXPMWGSBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30361398
Record name (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

499770-63-7
Record name (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine
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Record name (1,3-dimethyl-1H-pyrazol-5-yl)methanamine
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Ii. Synthetic Methodologies for 1,3 Dimethyl 1h Pyrazol 5 Yl Methanamine and Its Chemical Precursors

Advanced Synthetic Routes to (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine

The final steps in the synthesis of this compound focus on the elaboration of a C5-substituent on the pre-formed 1,3-dimethyl-1H-pyrazole ring into the desired aminomethyl group. Key precursors for this transformation include pyrazole-5-carbaldehydes, -carbonitriles, or -carboxylic acid esters.

The construction of the target molecule can be approached through both divergent and convergent strategies.

A divergent synthesis approach begins with a common, readily accessible intermediate, such as ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate, which can be prepared in a two-step sequence. The first step involves a Claisen condensation between acetone (B3395972) and diethyl oxalate (B1200264) using a base like sodium ethoxide. The resulting intermediate, ethyl 2,4-dioxopentanoate, is then cyclized with methylhydrazine to yield the pyrazole (B372694) core with the desired substitution pattern. google.com This versatile ester intermediate can then be converted into a variety of functional groups at the C5 position. For the synthesis of this compound, the ester can be reduced to the corresponding alcohol, (1,3-dimethyl-1H-pyrazol-5-yl)methanol, which is then converted to the amine. Alternatively, the ester can be converted to an amide, followed by reduction. This strategy allows for the creation of a library of C5-functionalized pyrazoles from a single precursor.

A convergent synthesis , in contrast, would involve the preparation of separate fragments that are later combined. For instance, a synthon containing the aminomethyl group could be prepared and then used in a cycloaddition reaction to form the pyrazole ring in the final stages. While less common for this specific target, this approach can be advantageous for complex molecules where late-stage introduction of sensitive functional groups is desirable.

Catalytic methods offer efficient and selective routes for introducing the amine functionality. Transition metal-catalyzed amination is a powerful tool in modern organic synthesis. uni.lu One potential pathway to the target compound involves the (1,3-dimethyl-1H-pyrazol-5-yl)methanol intermediate, derived from the reduction of the corresponding carboxylic ester. This alcohol can be converted into a leaving group (e.g., a tosylate or halide) and subsequently displaced by an amine source, such as ammonia (B1221849) or a protected equivalent, often with the aid of a metal catalyst.

Another catalytic approach is the direct amination of the alcohol, though this is a more challenging transformation. Advances in catalysis, particularly with iridium and ruthenium complexes, have enabled the direct conversion of alcohols to amines, which could potentially be applied in this synthesis.

Reductive transformations are among the most common and reliable methods for synthesizing amines and represent a key final step toward this compound.

Reductive Amination of an Aldehyde: This is a widely used method involving the reaction of an aldehyde with an amine source, typically ammonia, to form an intermediate imine, which is then reduced in situ to the desired amine. ineosopen.orgharvard.edu The key precursor, 1,3-dimethyl-1H-pyrazole-5-carbaldehyde, can be synthesized by the oxidation of (1,3-dimethyl-1H-pyrazol-5-yl)methanol. The subsequent reductive amination can be performed using various reducing agents. Sodium triacetoxyborohydride (B8407120) is a particularly mild and selective reagent for this purpose, tolerating a wide range of functional groups. ineosopen.orgharvard.edu Other common reducing agents include sodium cyanoborohydride and catalytic hydrogenation. harvard.edu

Reduction of a Nitrile: An alternative reductive pathway starts from 1,3-dimethyl-1H-pyrazole-5-carbonitrile. uni.lu Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation, often employing catalysts such as Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere. This method provides a direct route to the aminomethyl group.

Below is a table summarizing common reducing agents used in these transformations.

Table 1: Common Reducing Agents for Amine Synthesis
Precursor Transformation Reducing Agent(s) Key Features
Aldehyde Reductive Amination Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild, selective, broad functional group tolerance. harvard.edu
Aldehyde Reductive Amination Sodium Cyanoborohydride (NaBH₃CN) Effective, but toxic cyanide byproducts. harvard.edu
Aldehyde Reductive Amination H₂ / Metal Catalyst (e.g., Pd/C, Raney Ni) "Green" method, requires pressure equipment.
Nitrile Reduction Lithium Aluminum Hydride (LiAlH₄) Powerful, non-selective, requires anhydrous conditions.
Nitrile Reduction H₂ / Raney Nickel Common industrial method for nitrile reduction.

Synthesis of Pyrazole Ring Precursors and their Functionalization

The formation of the substituted pyrazole core is the foundational phase of the synthesis. The specific arrangement of two methyl groups at the N1 and C3 positions requires careful selection of starting materials and reaction conditions to ensure the correct regiochemistry.

The most fundamental and versatile method for constructing the pyrazole ring is through [3+2] cycloaddition reactions. In the context of 1,3-disubstituted pyrazoles, the Knorr pyrazole synthesis and its variations are particularly relevant. This typically involves the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. organic-chemistry.orgthieme-connect.de

To achieve the 1,3-dimethyl substitution pattern, methylhydrazine is reacted with a 1,3-dicarbonyl compound bearing a methyl group, such as acetylacetone (B45752) (2,4-pentanedione). ias.ac.inorgsyn.org The reaction proceeds via initial condensation to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. However, the use of an unsymmetrical hydrazine (methylhydrazine) and an unsymmetrical dicarbonyl can lead to a mixture of regioisomers. The reaction of methylhydrazine with acetylacetone, for instance, typically yields a mixture of 1,3-dimethyl-1H-pyrazole and 1,5-dimethyl-1H-pyrazole. Controlling the regioselectivity often requires careful control of pH and temperature.

Table 2: Examples of Pyrazole Synthesis via Cyclocondensation

Hydrazine 1,3-Dicarbonyl Compound Product(s) Typical Conditions
Hydrazine Sulfate Acetylacetone 3,5-Dimethylpyrazole (B48361) Aqueous NaOH, 15°C orgsyn.org
Methylhydrazine Ethyl Acetoacetate 1,3-Dimethyl-5-pyrazolone Neat, 80-90°C ias.ac.in
Phenylhydrazine Acetylacetone 1-Phenyl-3,5-dimethylpyrazole Ethanol (B145695), reflux

Another powerful cycloaddition method is the reaction of diazo compounds with alkynes, though this is less common for simple alkyl-substituted pyrazoles.

An alternative strategy to obtain the 1,3-dimethyl-1H-pyrazole core is through the regioselective alkylation of a pre-formed pyrazole. This process starts with a pyrazole that is unsubstituted on the nitrogen atoms, such as 3-methylpyrazole (B28129). Direct alkylation of 3-methylpyrazole with a methylating agent (e.g., methyl iodide or dimethyl sulfate) under basic conditions typically produces a mixture of two regioisomers: the desired 1,3-dimethyl-1H-pyrazole and the undesired 1,5-dimethyl-1H-pyrazole.

The ratio of these products is influenced by several factors:

Steric Hindrance: Bulky alkylating agents tend to favor alkylation at the less sterically hindered N1 position. For a methyl group, this effect is minimal.

Electronic Effects: The electronic nature of substituents on the pyrazole ring can influence the nucleophilicity of the nitrogen atoms.

Reaction Conditions: The choice of base, solvent, and temperature can significantly alter the N1/N2 alkylation ratio.

Recent research has focused on developing catalytic methods to achieve high regioselectivity in pyrazole alkylation. For example, methods utilizing protecting groups can direct alkylation to a specific nitrogen atom, after which the protecting group is removed. researchgate.net A direct approach for preparing N-substituted pyrazoles involves the reaction of primary amines with a 1,3-dicarbonyl compound and an electrophilic amination reagent, which can offer good regiocontrol under specific conditions. nih.gov

Introduction of Alkyl and Hydroxymethyl Moieties

The introduction of the two methyl groups in this compound is a critical aspect of its synthesis, defining its substitution pattern. One methyl group is attached to a carbon atom (C3) of the pyrazole ring, while the other is attached to a nitrogen atom (N1).

The C3-methyl group is typically incorporated from the start, by choosing an appropriate 1,3-dicarbonyl precursor. For instance, the reaction of a derivative of acetoacetic ester with methylhydrazine would provide the necessary carbon skeleton.

The N1-methyl group is introduced by using methylhydrazine as the hydrazine component in the initial cyclization reaction. google.com The alkylation of the pyrazole ring is a key step, and while direct alkylation of an existing pyrazole can be performed, it often leads to a mixture of regioisomers (N1 and N2 alkylation). researchgate.net Using a substituted hydrazine like methylhydrazine from the outset can offer better regiochemical control. nih.gov

The introduction of a hydroxymethyl group is another important functionalization on the pyrazole ring, often serving as a precursor to other functionalities. ontosight.ai While not present in the final target compound, a hydroxymethyl group at the C5 position could be oxidized to an aldehyde, which is a direct precursor to the aminomethyl group. This functionalization can be achieved through various methods, including the reaction of a C5-lithiated pyrazole with formaldehyde.

Chemo- and Regioselectivity in the Synthesis of this compound

Achieving the correct isomer, specifically the 1,3-dimethyl-5-aminomethyl substitution pattern, requires careful control over chemo- and regioselectivity.

Regioselectivity in Ring Formation: The initial condensation between an unsymmetrical 1,3-dicarbonyl compound and methylhydrazine can theoretically produce two different regioisomers. The selectivity of this reaction is influenced by the steric and electronic properties of the substituents on the dicarbonyl compound and the reaction conditions, such as pH. nih.gov For example, the reaction of ethyl 4,4,4-trifluoroacetoacetate with hydrazines shows that replacing a methyl group with a trifluoromethyl group can significantly alter the regiochemical outcome. nih.gov

Regioselectivity of N-Alkylation: When alkylating a pre-formed pyrazole, the reaction can occur at either of the two ring nitrogen atoms. The outcome is often a mixture of N1 and N2 alkylated products. The regioselectivity is governed by factors such as the steric hindrance of the substituents already on the pyrazole ring, the nature of the alkylating agent, and the reaction conditions. researchgate.net Using a sterically bulky protecting group at one position can direct alkylation to the other nitrogen. researchgate.net However, for the synthesis of the target compound, the use of methylhydrazine in the initial ring-forming step is a more direct strategy to control the position of the N-methyl group. The reaction of methylhydrazine with a β-keto ester, for instance, can be highly regioselective, with the more nucleophilic substituted nitrogen atom of methylhydrazine preferentially attacking one of the carbonyl carbons. nih.gov

A summary of factors influencing regioselectivity in pyrazole synthesis is presented below.

FactorInfluence on RegioselectivityResearch Finding
Substituents on 1,3-Dicarbonyl Electronic effects (e.g., electron-withdrawing groups like CF₃) can direct the initial nucleophilic attack of the hydrazine.Condensations of aryl hydrazines with 1,3-diketones substituted with an alkyl group at the C2 position give trisubstituted pyrazoles with high regioselectivity (>99.8:0.2). nih.gov
Hydrazine Derivative The use of a substituted hydrazine (e.g., methylhydrazine) introduces two non-equivalent nitrogen atoms, impacting the final position of the substituent.In one-pot syntheses, the substituted nitrogen atom of methylhydrazine can selectively displace a leaving group to form the desired N¹-substituted pyrazole derivative. nih.gov
Reaction Conditions (pH, Solvent) The pH of the medium can affect the protonation state of the hydrazine and the dicarbonyl compound, influencing which nitrogen atom acts as the primary nucleophile.Acid-free reaction conditions at room temperature using a copper catalyst can provide pyrazoles in short reaction times. organic-chemistry.org
Steric Hindrance Bulky groups on the pyrazole ring can sterically hinder alkylation at the adjacent nitrogen atom, favoring substitution at the less hindered nitrogen.The alkylation of ethyl 1H-pyrazole-3-carboxylate largely favors the formation of the 1-substituted isomer, which can be sterically redirected using a triphenylsilyl group. researchgate.net

Modern Chromatographic and Spectroscopic Techniques for Synthetic Validation

The confirmation of the structure and purity of this compound and its synthetic intermediates is accomplished using a combination of modern analytical techniques.

Chromatographic Techniques:

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are indispensable for assessing the purity of the synthesized compounds and for separating potential regioisomers formed during the synthesis.

Thin-Layer Chromatography (TLC) is routinely used to monitor the progress of reactions in real-time.

Spectroscopic Techniques: Structural elucidation relies heavily on spectroscopic methods. rsc.orgnih.gov For this compound, the expected spectroscopic data would be as follows:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR would show distinct signals for the two different methyl groups (N-CH₃ and C-CH₃), the methylene (B1212753) protons (-CH₂-), the amine protons (-NH₂), and the lone proton on the pyrazole ring (C4-H). The chemical shifts and coupling patterns provide definitive information about the connectivity of the atoms. For instance, the protons of a methylene group adjacent to an amine typically appear as a singlet in a specific region of the spectrum. nih.gov

¹³C NMR spectroscopy would confirm the number of unique carbon atoms in the molecule and their chemical environment, including the carbons of the pyrazole ring and the substituent groups. rsc.org

Mass Spectrometry (MS): This technique provides the molecular weight of the compound, confirming its elemental composition. The fragmentation pattern can also offer structural clues. The expected molecular weight for C₆H₁₁N₃ is approximately 125.17 g/mol . scbt.comindofinechemical.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. Key absorptions would include N-H stretching vibrations for the primary amine group and C-H, C=N, and C=C stretching vibrations characteristic of the substituted pyrazole ring.

The table below summarizes the key analytical techniques and their role in validating the synthesis.

TechniquePurposeExpected Data for this compound
¹H NMR Structural Elucidation (Proton Environment)Signals for N-CH₃, C-CH₃, CH (ring), CH₂, and NH₂ protons with characteristic chemical shifts.
¹³C NMR Structural Elucidation (Carbon Skeleton)Signals corresponding to all 6 unique carbon atoms in the molecule.
Mass Spectrometry (MS) Molecular Weight and Formula ConfirmationA molecular ion peak [M+H]⁺ at m/z ≈ 126.
Infrared (IR) Spectroscopy Functional Group IdentificationN-H stretching bands (amine), C-H stretching bands (alkyl, aromatic), C=N and C=C stretching bands (pyrazole ring).
HPLC/GC Purity Assessment and Isomer SeparationA single major peak indicating high purity of the target compound.

Through the careful application of these synthetic and analytical methods, this compound can be prepared with high purity and its chemical structure unambiguously confirmed.

Iii. Chemical Reactivity and Transformative Chemistry of 1,3 Dimethyl 1h Pyrazol 5 Yl Methanamine

Reactivity Profiling of the Primary Amine Moiety

The primary amine group attached to the pyrazole (B372694) ring via a methylene (B1212753) linker is a key site for nucleophilic reactions. Its reactivity is influenced by the electronic properties of the pyrazole ring, which can affect the nucleophilicity of the nitrogen atom.

The primary amine of (1,3-dimethyl-1H-pyrazol-5-yl)methanamine readily participates in nucleophilic acyl substitution reactions with various acylating agents, such as acid chlorides and acid anhydrides, to form stable amide derivatives. This transformation is fundamental in the synthesis of a wide array of compounds with potential applications in medicinal chemistry and materials science. While specific examples with this compound are not extensively documented in publicly available literature, the general reactivity of primary amines in such reactions is well-established.

For instance, the reaction of a primary amine with an acid chloride proceeds through a nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acid chloride. This is followed by the elimination of a chloride ion to yield the corresponding amide. The general scheme for this reaction is depicted below:

Scheme 1: General reaction of a primary amine with an acid chloride.

A variety of pyrazole-containing amides have been synthesized through this methodology, highlighting the utility of this reaction. For example, pyrazole carboxylic acid amides have been synthesized from pyrazole carbonyl chlorides and various amines. nih.govscience.gov

Table 1: Examples of Nucleophilic Acyl Substitution with Primary Amines
Acylating AgentAmineProduct
Acetyl chlorideThis compoundN-((1,3-Dimethyl-1H-pyrazol-5-yl)methyl)acetamide
Benzoyl chlorideThis compoundN-((1,3-Dimethyl-1H-pyrazol-5-yl)methyl)benzamide
Acetic anhydrideThis compoundN-((1,3-Dimethyl-1H-pyrazol-5-yl)methyl)acetamide

The nitrogen atom of the primary amine in this compound can act as a nucleophile and react with electrophilic alkylating agents, such as alkyl halides. This reaction leads to the formation of secondary and tertiary amines, and potentially quaternary ammonium (B1175870) salts upon exhaustive alkylation. The degree of alkylation can be controlled by the stoichiometry of the reactants and the reaction conditions.

A general representation of the N-alkylation of a primary amine is as follows:

Scheme 2: General reaction for the electrophilic alkylation of a primary amine.

While specific studies on the alkylation of this compound are limited, related pyrazole derivatives have been shown to undergo N-alkylation reactions. For example, the synthesis of 1-aryl-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone derivatives has been achieved through the N-alkylation of 3,5-dimethylpyrazole (B48361) with 1-aryl-2-bromoethanone. mdpi.com

Table 2: Potential Products of Electrophilic Alkylation
Alkylating AgentProduct (Mono-alkylation)Product (Di-alkylation)
Methyl iodideN-Methyl-(1,3-dimethyl-1H-pyrazol-5-yl)methanamineN,N-Dimethyl-(1,3-dimethyl-1H-pyrazol-5-yl)methanamine
Ethyl bromideN-Ethyl-(1,3-dimethyl-1H-pyrazol-5-yl)methanamineN,N-Diethyl-(1,3-dimethyl-1H-pyrazol-5-yl)methanamine
Benzyl chlorideN-Benzyl-(1,3-dimethyl-1H-pyrazol-5-yl)methanamineN,N-Dibenzyl-(1,3-dimethyl-1H-pyrazol-5-yl)methanamine

The primary amine of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically catalyzed by an acid and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule.

The general mechanism for imine formation is illustrated below:

Scheme 3: General mechanism for the formation of an imine from a primary amine and a carbonyl compound.

As extensions of the reactions described above, the formation of imine and amide derivatives of this compound represents a significant area of its transformative chemistry.

Imine Derivatives: The imines formed from the condensation with carbonyl compounds can be further modified. For example, they can be reduced to secondary amines or participate in cycloaddition reactions. The synthesis of novel 1,3-oxazepine derivatives has been achieved through the [2+5] cycloaddition reaction of imines with cyclic carboxylic acid anhydrides. researchgate.net

Amide Derivatives: The amide derivatives, formed through nucleophilic acyl substitution, are a cornerstone of many synthetic endeavors. A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides have been synthesized and shown to possess antifungal activity. science.gov This highlights the potential for creating biologically active molecules by acylating the primary amine of pyrazole-containing methanamines. The synthesis of pyrazole-thiophene-based amide derivatives has also been explored using various methodologies. nih.gov

Reactions Involving the 1,3-Dimethyl-1H-pyrazole Heterocycle

The 1,3-dimethyl-1H-pyrazole ring is an aromatic heterocycle and, as such, can undergo electrophilic substitution reactions. The methyl groups at the 1- and 3-positions influence the electron density and regioselectivity of these reactions.

The pyrazole ring is generally susceptible to electrophilic attack, with the C4 position being the most common site for substitution. scribd.comnih.gov This is due to the directing effects of the two nitrogen atoms. The presence of two methyl groups, which are weakly electron-donating, is expected to activate the ring towards electrophilic substitution compared to an unsubstituted pyrazole.

A key study on the reactivity of a closely related analog, 1,3,5-trimethylpyrazole, investigated its nitration and hydrogen exchange reactions. rsc.org The study found that electrophilic substitution occurs at the 4-position of the pyrazole ring. This provides strong evidence that this compound would also undergo electrophilic substitution, such as nitration or halogenation, at the C4 position of the pyrazole ring.

Common electrophilic substitution reactions for pyrazoles include:

Nitration: Using a mixture of nitric acid and sulfuric acid.

Halogenation: Using halogens (e.g., Br₂, Cl₂) often in the presence of a Lewis acid.

Sulfonation: Using fuming sulfuric acid.

Friedel-Crafts Acylation/Alkylation: Although these reactions can be more complex with nitrogen-containing heterocycles due to Lewis acid coordination with the nitrogen atoms. scribd.com

Table 3: Predicted Electrophilic Substitution Reactions on the Pyrazole Ring
ReactionReagentsMajor Product
NitrationHNO₃, H₂SO₄(4-Nitro-1,3-dimethyl-1H-pyrazol-5-yl)methanamine
BrominationBr₂, FeBr₃(4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)methanamine
SulfonationFuming H₂SO₄5-(Aminomethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonic acid

Metallation and Cross-Coupling Strategies

The functionalization of the pyrazole core often relies on metallation followed by quenching with an electrophile or transition-metal-catalyzed cross-coupling reactions. For pyrazoles, the acidity of the ring protons is a key factor in directing metallation. The proton at the C5 position is generally the most acidic due to its proximity to the sp2-hybridized nitrogen atom, making it a prime site for deprotonation. researchgate.net

Strategies involving lithiation are common for activating the pyrazole ring. The treatment of N-substituted pyrazoles with strong bases like n-butyllithium (n-BuLi) can selectively generate lithiated intermediates. nih.gov For instance, 1-aryl-3-CF3-pyrazoles undergo smooth lithiation at the C5 position when treated with n-BuLi at low temperatures (−78 °C), and the resulting lithium pyrazolide can be trapped with electrophiles like iodine to produce 5-iodo derivatives exclusively. nih.gov This approach highlights a viable pathway for introducing functional groups at the C5 position, which is adjacent to the aminomethyl group in the target compound.

While direct metallation of the C4 position can be challenging, it can be achieved through halogen-metal exchange or by using specialized metallating agents. nih.govacs.org Once a pyrazole is functionalized with a halogen, it becomes an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. nih.gov These reactions enable the formation of new carbon-carbon bonds, attaching aryl, heteroaryl, or alkynyl groups to the pyrazole scaffold. nih.govmdpi-res.com

The table below summarizes representative conditions for the metallation and subsequent functionalization of pyrazole rings, demonstrating the potential pathways for derivatizing this compound.

Reaction TypeSubstrate TypeReagents & ConditionsProduct TypeKey Finding
Lithiation-Iodination1-Aryl-3-CF3-pyrazole1) n-BuLi, THF, -78 °C 2) I2, THF, -78 °C to rt5-Iodo-1-aryl-3-CF3-pyrazoleHighly regioselective functionalization at the C5 position. nih.gov
Suzuki-Miyaura Coupling5-Iodo-1-aryl-3-CF3-pyrazoleArylboronic acid, Pd(PPh3)4, Na2CO3, Toluene/EtOH/H2O, 80 °C5-Aryl-1-aryl-3-CF3-pyrazoleDemonstrates utility of iodinated pyrazoles as cross-coupling partners. nih.gov
Sonogashira Coupling5-Iodo-1-aryl-3-CF3-pyrazoleTerminal alkyne, Pd(PPh3)2Cl2, CuI, Et3N, THF, 60 °C5-Alkynyl-1-aryl-3-CF3-pyrazoleEffective for C(sp)-C(sp2) bond formation on the pyrazole ring. nih.gov
Directed MagnesiationN-Aryl PyrazolesBu2Mg, Tolueneortho-Magnesiated N-Aryl PyrazoleCoordination at the N2-atom directs metallation to the N-aryl ring. rsc.org

Oxidation and Reduction Pathways of the Pyrazole Ring

The pyrazole ring is an aromatic heterocycle and, as such, exhibits considerable stability. It is generally resistant to common oxidizing and reducing agents. However, the substituents on the ring can undergo oxidation or reduction, and under more forcing conditions, the ring itself can be transformed.

Catalytic hydrogenation can be used to reduce the pyrazole ring, typically leading first to pyrazoline and subsequently to a fully saturated pyrazolidine. The specific conditions required for this transformation depend on the substitution pattern of the ring.

More commonly, redox reactions target the functional groups attached to the pyrazole core. For example, ester groups appended to the pyrazole ring can be selectively reduced to alcohols using reagents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H). rsc.org These resulting pyrazolylmethanols can then be oxidized to the corresponding formylpyrazoles (aldehydes) using standard oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or 2-iodoxybenzoic acid (IBX).

The amino functionality in aminopyrazoles, such as that in this compound, can participate in oxidative coupling reactions. Research has shown that pyrazol-5-amines can undergo copper-catalyzed oxidative dehydrogenative coupling to selectively form azo compounds ((E)-1,2-bis(pyrazol-5-yl)diazenes). This transformation demonstrates a pathway for N-N bond formation, expanding the synthetic utility of the amine group beyond simple nucleophilic reactions.

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. researchgate.net The primary amine functionality of this compound makes it an ideal candidate for participation in several classes of MCRs, particularly those based on isocyanides.

One of the most prominent MCRs for which this compound would be a suitable substrate is the Groebke-Blackburn-Bienaymé reaction (GBBR). organic-chemistry.orgnih.govresearchgate.net The GBBR is a three-component reaction between an amidine-containing heterocycle, an aldehyde, and an isocyanide to produce fused imidazo[1,2-a]heterocycles. nih.govbeilstein-journals.org The aminomethyl group on the pyrazole can act as the amidine component, enabling the rapid assembly of complex, drug-like scaffolds. This reaction is often catalyzed by Lewis acids such as scandium(III) triflate (Sc(OTf)₃) and can be performed under mild conditions. organic-chemistry.orgbeilstein-journals.org

The versatility of MCRs allows for the creation of large libraries of diverse molecules by simply varying the input components. This compound can serve as a constant building block while the aldehyde and isocyanide components are varied, providing rapid access to a wide range of novel pyrazole-fused heterocyclic structures.

The table below illustrates the general scheme and components of MCRs where aminopyrazole derivatives are potential participants.

Multicomponent ReactionKey ReactantsTypical Catalyst/ConditionsProduct Scaffold
Groebke-Blackburn-Bienaymé (GBBR)Amine/Amidine, Aldehyde, IsocyanideSc(OTf)3 or BF3·OEt2, MeOH or MeCN, rt to 120 °CImidazo[1,2-a]pyrazines/pyridines
Ugi ReactionAmine, Aldehyde/Ketone, Isocyanide, Carboxylic AcidOften catalyst-free, Polar solvents (e.g., MeOH)α-Acylamino Amide Derivatives
Pyrano[2,3-c]pyrazole SynthesisHydrazine (B178648), Aldehyde, Malononitrile, β-KetoesterPiperidine or Montmorillonite K10, rt to 70 °CSubstituted Pyrano[2,3-c]pyrazoles researchgate.net

Mechanistic Elucidation of Key Chemical Transformations

Understanding the reaction mechanisms underlying the transformations of pyrazole derivatives is crucial for controlling selectivity and optimizing reaction conditions. The reactivity of this compound is largely governed by either the nucleophilicity of the exocyclic amine or the electronic properties of the pyrazole ring.

In cyclization reactions, such as the formation of pyrazolo[3,4-d]pyrimidines from 5-aminopyrazoles, the mechanism often involves a sequence of amidination and intramolecular cyclization. For instance, a plausible mechanism begins with a Vilsmeier-type reaction to form a formamidine (B1211174) intermediate from the 5-amino group. This is followed by reaction with another amine source at an adjacent formyl group, leading to an imine. The final step is an intramolecular heterocyclization, where the formamidine nitrogen attacks the imine carbon, followed by elimination to yield the fused aromatic pyrimidine (B1678525) ring.

In the context of metallation, the regioselectivity is explained by the relative acidity of the C-H protons on the pyrazole ring. The C5-H is generally the most acidic and therefore the site of kinetic deprotonation by strong bases like organolithium reagents. researchgate.netresearchgate.net This is due to the inductive effect of the adjacent ring nitrogen and stabilization of the resulting carbanion.

For transition-metal-catalyzed C-H functionalization, the mechanism often involves coordination of the metal catalyst to the Lewis basic N2 atom of the pyrazole ring. researchgate.net This coordination acts as a directing group, bringing the catalyst into proximity with a specific C-H bond (often at C5) and facilitating its cleavage in an oxidative addition or concerted metalation-deprotonation step. This is then followed by reductive elimination to form the final cross-coupled product.

Mechanistic studies on the oxidation of pyrazole systems, such as the formation of pyrazoles from diazatitanacycles, reveal the importance of the oxidant's coordination to the metal center. nih.gov These studies suggest that an inner-sphere mechanism, where the oxidant coordinates to the metal before electron transfer, is often favored. nih.gov This principle can be extended to the oxidation reactions of functional groups on the pyrazole ring, where coordination of an oxidant to a metal catalyst can facilitate selective transformations.

Iv. Design, Synthesis, and Structural Elucidation of Derivatives and Analogues of 1,3 Dimethyl 1h Pyrazol 5 Yl Methanamine

N-Substituted Methanamine Derivatives

Modification of the primary amine group in (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine is a primary strategy to generate a diverse range of derivatives. These substitutions can significantly alter the compound's polarity, basicity, and hydrogen bonding capabilities.

The synthesis of secondary and tertiary amines from this compound can be achieved through several standard organic chemistry methodologies, most notably reductive amination and direct N-alkylation.

Reductive Amination: This widely used method involves the reaction of the primary amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or enamine, which is then reduced in situ to the corresponding secondary or tertiary amine. ineosopen.orgmdpi.com The choice of reducing agent is crucial for the success of the reaction, with sodium triacetoxyborohydride (B8407120) (STAB) being a preferred reagent due to its mildness and selectivity. ineosopen.org The general process for synthesizing a secondary amine involves reacting this compound with one equivalent of an aldehyde or ketone. The synthesis of a tertiary amine can be achieved by reacting the resulting secondary amine with another carbonyl compound or by direct reaction of the primary amine with excess aldehyde under appropriate conditions.

Direct N-Alkylation: This method involves the reaction of the primary amine with an alkyl halide. The reaction proceeds via nucleophilic substitution, where the amine's lone pair of electrons attacks the electrophilic carbon of the alkyl halide. This method can sometimes lead to over-alkylation, producing a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. Careful control of stoichiometry and reaction conditions is necessary to achieve selectivity.

The structural elucidation of these N-alkylated products is confirmed using spectroscopic methods. In ¹H NMR spectroscopy, the appearance of new signals corresponding to the alkyl groups and the change in the integration of the N-H proton signal are indicative of successful substitution.

Derivative TypeSynthetic MethodReagentsKey Features
Secondary AmineReductive AminationAldehyde/Ketone, NaBH(OAc)₃Formation of a new C-N bond via an imine intermediate. Mild conditions.
Tertiary AmineReductive AminationExcess Aldehyde, NaBH(OAc)₃Further alkylation of the secondary amine.
Secondary AmineN-AlkylationAlkyl Halide (e.g., R-Br)Nucleophilic substitution. Potential for over-alkylation.
Tertiary AmineN-AlkylationExcess Alkyl HalideCan lead to a mixture of products including quaternary salts.

The conversion of the primary amine to amide and sulfonamide functionalities is a common strategy to introduce new structural motifs and modulate electronic properties.

Amide Synthesis: Amides are typically synthesized by reacting this compound with an acylating agent, such as an acid chloride or an acid anhydride, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl or carboxylic acid byproduct. One-pot methods have been developed for the synthesis of related N-(1H-pyrazol-5-yl)amides, which involve the cyclization to form the aminopyrazole followed by in-situ acylation, offering excellent yields and simple work-up procedures. researchgate.netnih.gov

Sulfonamide Synthesis: Sulfonamide analogues are prepared by reacting the primary amine with a sulfonyl chloride (e.g., benzenesulfonyl chloride, toluenesulfonyl chloride) in the presence of a base. nih.gov This reaction is generally robust and provides high yields of the desired sulfonamide. The synthesis of pyrazole-4-sulfonamide derivatives has been demonstrated by reacting pyrazole (B372694) sulfonyl chloride with various amines, a reaction pathway that is directly applicable to this compound. nih.gov

The structures of these derivatives are confirmed by spectroscopic analysis. In IR spectroscopy, the appearance of a strong carbonyl (C=O) stretching band around 1650 cm⁻¹ confirms amide formation. For sulfonamides, characteristic S=O stretching bands appear in the regions of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹. ¹H NMR will show a downfield shift of the N-H proton signal.

DerivativeReagentSynthetic MethodTypical Yield
N-Benzoyl-(1,3-dimethyl-1H-pyrazol-5-yl)methanamineBenzoyl ChlorideAcylationGood to Excellent
N-Acetyl-(1,3-dimethyl-1H-pyrazol-5-yl)methanamineAcetic AnhydrideAcylationHigh
N-(Phenylsulfonyl)-(1,3-dimethyl-1H-pyrazol-5-yl)methanamineBenzenesulfonyl ChlorideSulfonylationHigh
N-(4-Tolylsulfonyl)-(1,3-dimethyl-1H-pyrazol-5-yl)methanamineTosyl ChlorideSulfonylationHigh

Pyrazole Ring Modified Analogues

Modifying the pyrazole ring itself offers another avenue for creating structural diversity. This can involve altering the substituents on the ring or replacing the entire heterocyclic core with an isostere.

The classic synthesis of pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govrsc.org By strategically choosing different precursors, a wide array of substitution patterns on the pyrazole core can be achieved. For instance, to synthesize the this compound core, one would typically start with a precursor that can be converted to the 5-aminomethyl group.

Variations can be introduced at all non-substituted positions of the pyrazole ring:

N1-Position: Using substituted hydrazines (e.g., phenylhydrazine, benzylhydrazine) instead of methylhydrazine would yield analogues with different groups at the N1 position. rsc.org

C3-Position: Altering the 1,3-dicarbonyl precursor (e.g., using benzoylacetone (B1666692) instead of acetylacetone) allows for the introduction of different groups, such as a phenyl group, at the C3 position.

C4-Position: The C4 position is often functionalized post-synthesis of the pyrazole ring through electrophilic substitution reactions like formylation (Vilsmeier-Haack reaction) or halogenation, as the pyrazole ring is electron-rich. nih.gov For example, pyrazole-4-carbaldehydes can be synthesized and subsequently converted to other functional groups. mdpi.com

Analogue StructurePrecursor 1 (Hydrazine)Precursor 2 (Dicarbonyl)Key Variation
(1-Phenyl-3-methyl-1H-pyrazol-5-yl)methanaminePhenylhydrazineAcetylacetone (B45752) derivativeN1-Aryl substitution
(1,3,4-Trimethyl-1H-pyrazol-5-yl)methanamineMethylhydrazineMethylated dicarbonylC4-Methyl substitution
(1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanamineMethylhydrazineBenzoylacetone derivativeC3-Aryl substitution
(1-Benzyl-3-methyl-1H-pyrazol-5-yl)methanamineBenzylhydrazineAcetylacetone derivativeN1-Benzyl substitution

Isosteric replacement involves substituting a functional group or an entire ring system with another that has similar steric and electronic properties. This strategy is widely used to improve properties while retaining its core binding interactions. The pyrazole ring can be replaced by other five-membered heterocycles.

Research on cannabinoid receptor antagonists has extensively explored the bioisosteric replacement of the pyrazole ring in compounds like Rimonabant. researchgate.net These studies have shown that the pyrazole moiety can be successfully replaced with heterocycles such as:

Thiophene (B33073): Replacing the pyrazole with a thiophene ring, particularly to create 5-(5-alkynyl-2-thienyl) derivatives, has yielded potent compounds. nih.gov

Oxadiazole: The pyrazole C3-carboxamide moiety has been successfully replaced by a 5-alkyl oxadiazole ring. rsc.org

Thiazole, Triazole, and Imidazole: These heterocycles have also been investigated as viable bioisosteres for the pyrazole ring, demonstrating that molecular size and shape similarity can lead to compounds with retained activity. researchgate.net

Conjugates and Hybrid Molecules Incorporating the this compound Scaffold

Hybrid molecules are created by covalently linking two or more distinct pharmacophoric scaffolds to produce a single molecule with potentially synergistic or novel properties. The this compound core can serve as one of the key components in such hybrids.

The synthesis of these conjugates typically involves forming a stable linker between the pyrazole methanamine and another molecule of interest. The amine group is a convenient handle for forming amide, urea (B33335), or thiourea (B124793) linkages.

Examples of hybrid molecules incorporating a pyrazole scaffold include:

Pyrazole-Pyrimidine Hybrids: Several approved drugs feature a pyrazole-pyrimidine hybrid structure, demonstrating the success of this molecular hybridization strategy. nih.gov

Pyrazole-Thiadiazine Derivatives: Pyrazole-1-carbothiohydrazide derivatives can be reacted with α-haloketones to synthesize pyrazole-thiadiazine conjugates. chemrxiv.org

Pyrazole-Barbiturate Conjugates: Condensation of pyrazole-4-carbaldehydes with active methylene (B1212753) compounds like 1,3-diethyl-2-thiobarbituric acid leads to the formation of donor-acceptor chromophores, a class of hybrid molecules. mdpi.com

The design of these hybrids is often guided by the principle of combining functionalities from different known active classes to target multiple pathways or to enhance the activity of one of the components. The structural elucidation of these complex molecules relies heavily on advanced 2D NMR techniques like HMBC and HSQC to confirm the connectivity between the different molecular fragments. nih.gov

Advanced Spectroscopic and Diffraction Techniques for Structural Characterization of Derivatives

The unambiguous determination of the chemical structure of newly synthesized derivatives of this compound is a critical step to confirm their identity and purity. Advanced analytical techniques, including spectroscopic and diffraction methods, are indispensable for providing a complete three-dimensional picture of these molecules, from the connectivity of atoms to their spatial arrangement. The combination of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and single-crystal X-ray diffraction provides a comprehensive and definitive structural elucidation. nih.govtandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

¹H NMR Spectroscopy: This technique identifies the chemical environment of hydrogen atoms within a molecule. For derivatives of this compound, characteristic signals are expected. For instance, in Schiff base derivatives formed by the condensation of the primary amine with an aldehyde, the appearance of a new signal for the imine proton (-N=CH-) in the 8.5–8.9 ppm region is a key indicator of successful synthesis. ekb.egekb.eg The protons of the pyrazole ring and methyl groups also show distinct chemical shifts that can be influenced by the nature of the derivative. rsc.org

Table 1: Illustrative ¹H NMR Spectral Data for a Hypothetical Schiff Base Derivative: (E)-N-benzylidene-1-(1,3-dimethyl-1H-pyrazol-5-yl)methanamine

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
Pyrazole-H4~6.10Singlet
N-CH₃ (Position 1)~3.75Singlet
C-CH₃ (Position 3)~2.20Singlet
CH₂ (Methylene bridge)~4.65Singlet
N=CH (Imine)~8.60Singlet
Aromatic-H~7.40-7.90Multiplet

¹³C NMR Spectroscopy: This method provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment. The signals for the pyrazole ring carbons, the methyl groups, and the methylene carbon are foundational. Upon derivatization, new signals corresponding to the added moieties appear, confirming the structural modification. For example, the imine carbon in a Schiff base derivative would appear significantly downfield. rsc.orgrsc.org

Table 2: Representative ¹³C NMR Chemical Shifts for a Hypothetical Schiff Base Derivative

Carbon AssignmentChemical Shift (δ, ppm)
Pyrazole-C5~149.0
Pyrazole-C3~148.5
Pyrazole-C4~106.0
N-CH₃~36.5
C-CH₃~12.0
CH₂ (Methylene bridge)~48.0
N=CH (Imine)~162.0
Aromatic-C~128.0-136.0

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized derivatives and can help confirm their elemental composition. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information, revealing stable fragments that are characteristic of the pyrazole core and its substituents.

X-ray Diffraction

Single-crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional atomic arrangement of a compound in the solid state. nih.gov This technique provides unequivocal proof of structure by mapping electron density to locate atoms in space, yielding accurate bond lengths, bond angles, and torsional angles. rdd.edu.iq For pyrazole derivatives, X-ray crystallography can confirm the planar nature of the pyrazole ring and reveal the conformation of substituents. spast.org The analysis also details the packing of molecules in the crystal lattice and identifies intermolecular interactions, such as hydrogen bonds, which are crucial for understanding the supramolecular chemistry of the compound. nih.govspast.org

Crystallographic data for pyrazole-based compounds have been extensively reported, showing they can crystallize in various systems, including monoclinic, orthorhombic, and triclinic. spast.orgcambridge.org The specific crystal system and space group are determined as part of the structural solution.

Table 3: Example Crystallographic Data for a Pyrazole Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.235
b (Å)10.333
c (Å)15.228
α (°)90
β (°)109.52
γ (°)90
Volume (ų)1813.7

Data presented is representative of pyrazole derivatives found in the literature and serves as an illustrative example. cambridge.org

By employing these advanced analytical methods in concert, researchers can confidently characterize the derivatives of this compound, ensuring the structural integrity of the newly synthesized compounds and paving the way for further investigation into their properties and applications.

V. Coordination Chemistry and Ligand Applications of 1,3 Dimethyl 1h Pyrazol 5 Yl Methanamine

Ligand Properties and Chelation Modes of (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine

This compound possesses two potential donor sites for metal coordination: the N2 nitrogen atom of the pyrazole (B372694) ring and the nitrogen atom of the exocyclic primary amine group. This arrangement allows for several possible coordination modes, making it a versatile ligand in the synthesis of metal complexes.

The presence of the aminomethyl substituent at the C5 position of the pyrazole ring enables the formation of a stable five-membered chelate ring upon coordination to a metal center through both the pyrazole N2 and the amine nitrogen. This bidentate chelation is a common and favored coordination mode for ligands with similar architectures, as it enhances the thermodynamic stability of the resulting metal complexes, an effect known as the chelate effect. nih.gov

Beyond simple bidentate chelation, this compound can also act as a bridging ligand, coordinating to two or more metal centers. This can occur through the pyrazole N2 atom and the amine nitrogen coordinating to different metal ions, leading to the formation of polynuclear complexes or coordination polymers. The steric bulk of the methyl groups on the pyrazole ring can influence the nuclearity and geometry of the resulting complexes.

Furthermore, under certain conditions, the ligand could potentially coordinate in a monodentate fashion, utilizing either the pyrazole N2 or the amine nitrogen. The preferred coordination mode will be influenced by several factors, including the nature of the metal ion (hard vs. soft acid), the other ligands present in the coordination sphere, and the reaction conditions. The N-methylation of the pyrazole ring prevents the deprotonation that is often observed with N-unsubstituted pyrazoles, thus limiting its coordination to that of a neutral ligand. nih.gov

The electronic properties of the pyrazole ring, influenced by the two methyl substituents, also play a crucial role in its coordination behavior. The electron-donating nature of the methyl groups can enhance the electron density on the coordinating nitrogen atoms, thereby influencing the strength of the metal-ligand bond.

Table 1: Potential Coordination Modes of this compound

Coordination ModeDescriptionPotential Structural Outcome
Monodentate (N-amine)Coordination occurs only through the nitrogen of the methanamine group.Simple mononuclear complexes.
Monodentate (N2-pyrazole)Coordination occurs only through the N2 atom of the pyrazole ring.Simple mononuclear complexes.
Bidentate (N,N'-chelate)Coordination involves both the N2 of the pyrazole and the amine nitrogen to the same metal center, forming a five-membered ring.Stable mononuclear complexes. nih.gov
Bidentate (Bridging)The ligand bridges two metal centers, with each nitrogen atom coordinating to a different metal.Dinuclear or polynuclear complexes and coordination polymers.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving pyrazole-based ligands is well-documented, and similar methodologies can be applied to this compound. nih.govresearchgate.net The general approach involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Transition metal complexes of pyrazole-containing ligands have been extensively studied for their catalytic applications. dntb.gov.uauj.ac.za The synthesis of such complexes with this compound would typically involve the reaction of the ligand with salts of transition metals such as palladium, copper, nickel, or rhodium. The choice of solvent is crucial and can range from polar solvents like ethanol (B145695) and acetonitrile (B52724) to less polar ones like dichloromethane, depending on the solubility of the reactants.

Characterization of the resulting complexes is typically achieved through a combination of spectroscopic and analytical techniques. Infrared (IR) spectroscopy can confirm the coordination of the ligand by observing shifts in the vibrational frequencies of the N-H and C=N bonds. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides detailed information about the structure of the complex in solution. Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure, including bond lengths, bond angles, and the coordination geometry around the metal center.

While less common than transition metal complexes, main group metal adducts of pyrazole-based ligands have also been reported. nih.gov The synthesis of main group metal adducts of this compound could be achieved by reacting the ligand with organometallic or halide compounds of main group elements such as lithium, aluminum, or tin.

The characterization techniques for these adducts are similar to those used for transition metal complexes. The reactivity of these main group metal adducts can be of interest in various organic transformations, where they might act as catalysts or reagents.

Catalytic Activity of this compound-Derived Metal Complexes

While specific catalytic applications of metal complexes derived from this compound are not yet widely reported, the broader class of pyrazole-ligated metal complexes has shown significant promise in various catalytic transformations.

The development of chiral ligands for asymmetric catalysis is a major focus of modern chemistry. While this compound itself is achiral, it can be a component of a larger, chiral ligand scaffold. For instance, the amine functionality provides a handle for the introduction of chiral auxiliaries. Metal complexes of such chiral pyrazole-containing ligands have been successfully employed in enantioselective catalysis. nih.govnih.gov For example, palladium complexes of chiral pyrazole-containing ligands have been used in asymmetric hydroamination reactions. nih.gov

Metal complexes featuring pyrazole-based ligands have been utilized as catalysts in a variety of organic transformations. These include cross-coupling reactions, oxidation reactions, and polymerization. dntb.gov.uauj.ac.za For instance, copper complexes with pyrazole-based ligands have been shown to catalyze the oxidation of catechol to o-quinone. dntb.gov.ua The electronic and steric properties of the this compound ligand can be expected to influence the activity and selectivity of its metal complexes in such reactions. The bidentate nature of the ligand can provide stability to the catalytic species, potentially leading to higher efficiency and turnover numbers.

Table 2: Potential Catalytic Applications of Metal Complexes of this compound

Catalytic ReactionMetal CenterPotential Role of the Ligand
Cross-Coupling Reactions (e.g., Suzuki, Heck)Pd, NiStabilizing the active catalytic species and influencing selectivity.
Oxidation ReactionsCu, MnMimicking the active sites of metalloenzymes and facilitating electron transfer. dntb.gov.ua
Asymmetric HydroaminationPd, RhAs part of a chiral ligand scaffold to induce enantioselectivity. nih.gov
PolymerizationPdControlling the growth of polymer chains and the properties of the resulting polymer. uj.ac.za

Spectroscopic and X-ray Crystallographic Studies of Coordination Compounds

Following a comprehensive search of scientific literature, no specific spectroscopic or X-ray crystallographic data for coordination compounds of this compound could be located. The existing research on pyrazole-based ligands focuses on related but structurally distinct molecules. Therefore, a detailed analysis of bond lengths, coordination geometries, and spectroscopic shifts for complexes of the specified ligand cannot be provided at this time.

Vi. Applications in Medicinal Chemistry and Pharmaceutical Research

(1,3-Dimethyl-1H-pyrazol-5-yl)methanamine as a Key Intermediate in Drug Discovery Programs

The utility of this compound in drug discovery stems from its role as a key intermediate. The primary amine functionality provides a convenient handle for elaboration, allowing medicinal chemists to append various pharmacophoric groups through reactions like amidation, sulfonylation, reductive amination, and urea (B33335) formation. This enables the systematic exploration of chemical space around the stable 1,3-dimethylpyrazole (B29720) core.

The modulation of sphingosine-1-phosphate (S1P) receptors, particularly the S1P1 subtype, is a validated therapeutic strategy for autoimmune diseases like multiple sclerosis. S1P1 receptor agonists function by inducing the internalization of the receptor, which leads to the sequestration of lymphocytes in lymph nodes, thereby reducing the infiltration of autoreactive lymphocytes into the central nervous system. mdpi.com

The pyrazole (B372694) scaffold has been identified as a core element in the development of novel S1P1 receptor agonists. nih.gov Research programs have utilized pyrazole-containing amines as starting materials for the synthesis of potent and selective modulators. For instance, synthetic schemes often involve the reaction of a pyrazole amine with various electrophiles to build structures that mimic the natural ligand, sphingosine-1-phosphate. Although direct synthesis from this compound is not extensively detailed in all public literature, its close analog, 1,3-dimethyl-1H-pyrazol-5-amine, has been explicitly used to synthesize pyrazolopyridine derivatives targeting S1P receptors, highlighting the importance of this specific substitution pattern on the pyrazole ring. nih.gov The aminomethyl group provides a flexible linker to connect the pyrazole headgroup to other parts of the drug molecule designed to interact with the S1P1 receptor binding pocket.

The pyrazole nucleus is a constituent of drugs targeting a wide array of clinical conditions, including inflammation, cancer, and infectious diseases. nih.govnih.gov this compound is an ideal starting material for generating libraries of diverse bioactive compounds. The primary amine can be used as a nucleophile to construct larger, more complex heterocyclic systems.

For example, the amine can be acylated and then undergo intramolecular cyclization reactions to form fused pyrazole systems. It can also participate in multi-component reactions, which are efficient methods for rapidly generating molecular complexity. researchgate.net This versatility allows for the creation of compounds targeting a broad spectrum of biological targets.

Table 1: Examples of Bioactive Scaffolds Incorporating a Pyrazole Ring

Therapeutic Area Example Scaffold/Drug Class Role of Pyrazole Core
Anti-inflammatory COX-2 Inhibitors (e.g., Celecoxib) Acts as a key binding motif and contributes to selectivity and favorable pharmacokinetic properties. mdpi.comrjpbr.com
Oncology Kinase Inhibitors (e.g., Ruxolitinib) Forms critical interactions within the kinase hinge region. nih.gov
Anti-infective Antibacterial Agents Serves as a metabolically stable core for attaching various functional groups to disrupt bacterial processes. nih.govmdpi.com

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule influence its biological activity. For derivatives of this compound, SAR exploration typically involves modifying the molecule at several key points:

Derivatization of the Aminomethyl Group: The primary amine is often converted into amides, sulfonamides, ureas, or secondary/tertiary amines. The nature of the substituent introduced here can dramatically affect potency, selectivity, and pharmacokinetic properties. For example, in a series of pyrazole-based inhibitors of meprin α and β, substitution on the pyrazole nitrogen resulted in a decrease in activity compared to the unsubstituted analog, indicating that an N-H bond may be important for binding. nih.gov

Substitution on the Pyrazole Ring: While the starting material has fixed methyl groups at positions 1 and 3, SAR studies on the broader pyrazole class show that the nature and position of substituents on the pyrazole ring are critical. These groups can influence the electronic properties of the ring and establish specific interactions with the target protein. nih.gov

Introduction of Additional Functional Groups: Appending different aryl or alkyl groups to the molecule via the aminomethyl linker allows for probing different regions of a target's binding site. Studies on pyrazole derivatives have shown that substituents on an attached phenyl ring, such as halogens or methoxy (B1213986) groups, can significantly alter biological activity. jst.go.jpresearchgate.net

Structure-Property Relationship (SPR) studies focus on optimizing physicochemical properties such as solubility, lipophilicity, and metabolic stability. The pyrazole ring is often used as a bioisosteric replacement for a phenyl ring to improve properties like water solubility and reduce metabolic liability. nih.govrsc.org

Table 2: Illustrative SAR Findings for Pyrazole Derivatives

Compound Modification Biological Target Observed Effect on Activity Reference
Introduction of lipophilic N-substituents on the pyrazole ring Meprin α and β 4- to 6-fold decrease in activity nih.gov
Variation of substituents on a phenylsulfonamide moiety Plant ethylene (B1197577) response Dichloro substitution at positions 3 and 4 was optimal for activity jst.go.jp
Conversion of pyrazole-4-carboxylic acid to acylhydrazone Antiproliferative activity Acylhydrazone derivatives showed significant antitumor properties against selected cell lines mdpi.com

Exploration of Pharmacological Targets and Biological Mechanisms of Action

Derivatives synthesized from this compound have the potential to interact with a wide range of pharmacological targets due to the versatility of the pyrazole scaffold. nih.govnih.gov

Enzymes: Pyrazole-containing compounds are well-known enzyme inhibitors. They are prominent in nonsteroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform. rjpbr.comnih.gov Other enzyme targets include protein kinases (e.g., JAK2), poly (ADP-ribose) polymerase (PARP), and metalloproteases. nih.govnih.govnih.gov

G-Protein Coupled Receptors (GPCRs): As mentioned, the S1P receptor family is a key target. nih.gov Other GPCRs are also targeted by pyrazole derivatives in various therapeutic areas.

Ion Channels: Certain pyrazole compounds have been found to modulate the activity of ion channels.

Nuclear Receptors: The pyrazole scaffold can be incorporated into molecules designed to interact with nuclear receptors.

Design and Synthesis of Prodrugs and Targeted Delivery Systems

A prodrug is an inactive or less active compound that is metabolized in the body to produce the active drug. This strategy is often employed to improve a drug's pharmacokinetic properties, such as absorption, distribution, or to reduce its toxicity. The aminomethyl group of this compound is an ideal site for prodrug modification.

Potential prodrug strategies include:

Amide Prodrugs: Acylating the primary amine to form an amide can increase lipophilicity, potentially improving membrane permeability. The amide would then be hydrolyzed by amidase enzymes in the body to release the active primary amine.

Carbamate Prodrugs: Reaction of the amine with chloroformates can yield carbamates, which can be designed to be cleaved under specific physiological conditions.

Phosphate Prodrugs: While less common for amines, it is possible to create N-phosphonate or N-phosphoryl derivatives that could be cleaved by phosphatases, a strategy sometimes used to improve water solubility.

Examples from the broader class of pyrazole drugs, such as Telotristat ethyl (an ester prodrug) and Omidenepag isopropyl (an ester prodrug hydrolyzed to its active carboxylic acid form), demonstrate the successful application of the prodrug concept to this class of heterocycles. nih.gov

In Vitro and In Vivo Pharmacological Evaluation Strategies (excluding dosage)

Once novel compounds are synthesized from this compound, they undergo a rigorous evaluation process to determine their pharmacological profile.

In Vitro Evaluation: These are experiments conducted in a controlled environment outside of a living organism, typically using cells or isolated proteins.

Binding Assays: Used to determine the affinity of a compound for its target receptor (e.g., radioligand binding assays for S1P receptors). nih.gov

Enzyme Inhibition Assays: Measure the ability of a compound to inhibit the activity of a target enzyme (e.g., colorimetric assays for COX-2 inhibition). mdpi.com

Cell-Based Assays: Assess the effect of a compound on whole cells. This includes cytotoxicity assays (e.g., MTT assay to measure cell viability), reporter gene assays to measure receptor activation, and cell migration assays. mdpi.com

Antimicrobial Assays: The minimum inhibitory concentration (MIC) is determined to assess antibacterial or antifungal activity. nih.gov

In Vivo Evaluation: These are experiments conducted in living organisms to understand how a compound behaves in a whole, complex system.

Pharmacokinetic Studies: Determine the absorption, distribution, metabolism, and excretion (ADME) profile of a compound in animal models (e.g., rat, dog). nih.gov

Efficacy Models: Animal models of disease are used to assess whether a compound has the desired therapeutic effect. For example, the carrageenan-induced paw edema model in rats is a standard test for anti-inflammatory activity. mdpi.comrjpbr.comnih.gov For S1P1 agonists, a peripheral lymphocyte count (PLC) assay is used to confirm the mechanism of action by measuring the reduction of lymphocytes in the blood. mdpi.comnih.gov

Mechanism of Action Studies: In vivo studies can help confirm that the drug is working through the intended biological mechanism.

Table 3: Common Pharmacological Evaluation Strategies for Pyrazole Derivatives

Evaluation Type Specific Method Purpose
In Vitro Receptor Binding Assay To measure the affinity of the compound for its molecular target.
In Vitro Minimum Inhibitory Concentration (MIC) To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. mdpi.com
In Vivo Carrageenan-Induced Paw Edema To assess the anti-inflammatory properties of a compound. nih.gov

Computational Drug Design and Virtual Screening Applications

Following an extensive and thorough review of scientific literature, databases, and research articles, it has been determined that there is a notable absence of specific published data focusing on the direct application of This compound in computational drug design and virtual screening studies.

Computational techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and pharmacophore modeling are frequently employed to explore the therapeutic potential of pyrazole derivatives against a wide array of biological targets. These studies are instrumental in identifying potential drug candidates by simulating the interaction between a small molecule and a protein's binding site, thereby predicting the binding affinity and mode of action.

However, the search for specific research that details these computational methodologies being applied to this compound did not yield any concrete findings. Therefore, a detailed discussion on its role as a scaffold in computational drug design or its inclusion in virtual screening libraries for the identification of novel bioactive molecules cannot be provided at this time. The scientific community has extensively investigated other pyrazole derivatives, but this particular compound remains largely unexplored in the context of computational and virtual screening applications, according to currently accessible research data.

Further research and publication in this specific area would be necessary to elaborate on the potential computational applications of this compound in drug discovery and development.

Vii. Theoretical and Computational Studies of 1,3 Dimethyl 1h Pyrazol 5 Yl Methanamine

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are fundamental in studying the electronic structure and reactivity of pyrazole (B372694) derivatives. researchgate.netresearchgate.net These calculations provide insights into the distribution of electrons within the molecule, which governs its chemical behavior.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests that the molecule is more polarizable and more readily participates in chemical reactions. researchgate.net For pyrazole derivatives, the HOMO is often located on the pyrazole ring, while the LUMO's position can vary depending on the substituents. nih.gov

Molecular Electrostatic Potential (MEP) maps are another valuable tool, illustrating the charge distribution on the molecule's surface. These maps identify electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-poor regions (electrophilic sites), which are prone to nucleophilic attack. researchgate.netnih.gov For (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine, the nitrogen atoms of the pyrazole ring and the amino group are expected to be key nucleophilic centers.

| Global Electrophilicity (ω) | A measure of the molecule's ability to accept electrons. | Higher values indicate a stronger electrophile. nih.gov |

Note: Specific values for this compound would require dedicated DFT calculations.

Conformational Analysis and Molecular Mechanics Simulations

The presence of a flexible aminomethyl side chain in this compound allows it to adopt various spatial arrangements, or conformations. Conformational analysis is used to identify the most stable, low-energy conformers, which are crucial for understanding how the molecule interacts with its environment, particularly biological receptors. iu.edu.sa

Molecular mechanics simulations and DFT calculations are employed to explore the potential energy surface of the molecule by systematically rotating the rotatable bonds. researchgate.net These studies can reveal the energy barriers between different conformations and the relative stability of each conformer. iu.edu.sa For this compound, the key dihedral angle would be between the pyrazole ring and the aminomethyl group. The most stable conformation is likely one that minimizes steric hindrance between the side chain and the methyl group at the 3-position of the pyrazole ring.

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

To investigate the potential of this compound as a therapeutic agent, molecular docking and molecular dynamics (MD) simulations are widely used. researchgate.netnih.gov These computational techniques predict how a ligand (the molecule) might bind to the active site of a biological target, such as a protein or enzyme.

Molecular docking involves placing the ligand into the binding site of a receptor in various orientations and conformations to find the most favorable binding mode, which is typically the one with the lowest binding energy. dntb.gov.ua The results can highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. nih.gov Pyrazole derivatives have been successfully docked into various targets, including tyrosine kinases and cyclooxygenase (COX) enzymes, demonstrating their potential as inhibitors. dntb.gov.uanih.gov

Following docking, MD simulations can be performed to study the dynamic stability of the ligand-receptor complex over time. researchgate.net These simulations provide a more realistic representation of the binding process by accounting for the flexibility of both the ligand and the protein in a simulated physiological environment. researchgate.net

Table 2: Hypothetical Molecular Docking Results for this compound Against Selected Kinase Targets

Protein Target (PDB ID) Binding Affinity (kcal/mol) Key Interacting Residues (Hypothetical)
Tyrosine Kinase (e.g., 1M17) -7.5 GLU-85, LYS-30, ASP-145
VEGFR2 (e.g., 4ASD) -8.2 CYS-919, ASP-1046, LEU-840

Note: This data is illustrative and represents the type of output generated from docking studies.

Prediction of Spectroscopic Parameters and Reaction Pathways

Computational chemistry is also instrumental in predicting spectroscopic properties, which aids in the characterization and identification of synthesized compounds. DFT calculations can accurately predict vibrational frequencies (FT-IR), as well as nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.netresearchgate.net Comparing these theoretical spectra with experimental data serves as a powerful method for structural confirmation. researchgate.net

Furthermore, computational methods can be used to explore potential chemical reaction pathways. By calculating the energy profiles of reactants, transition states, and products, researchers can predict the feasibility of a particular reaction, determine the activation energy, and understand the reaction mechanism at a molecular level. researchgate.net This is valuable for optimizing synthetic routes and predicting potential byproducts.

De Novo Design and Optimization of this compound-Based Structures

The this compound scaffold serves as an excellent starting point for the de novo design and optimization of new chemical entities. nih.gov Computational tools can be used to suggest modifications to the parent structure to improve its properties, such as binding affinity for a specific target, selectivity, or pharmacokinetic profile. nih.gov

Structure-activity relationship (SAR) studies, often guided by computational analysis, explore how different substituents on the pyrazole ring or modifications to the methanamine side chain affect biological activity. nih.gov For instance, adding hydrophobic groups might enhance binding to a hydrophobic pocket in a receptor, while adding hydrogen bond donors or acceptors could form new, stabilizing interactions. This rational design approach accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest potential for success. nih.gov

Viii. Broader Academic Applications and Future Research Perspectives

Applications in Agrochemical Research

The pyrazole (B372694) scaffold is a well-established pharmacophore in the agrochemical industry, with many commercial pesticides containing this heterocyclic ring. nih.govproquest.commdpi.com Pyrazole derivatives are known to exhibit a wide range of biological activities, including fungicidal, insecticidal, and herbicidal properties. nih.govproquest.commdpi.com The specific compound (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine holds promise as a precursor or active ingredient in the development of new agrochemicals.

Fungicidal and Insecticidal Potential:

Research into pyrazole derivatives has led to the development of potent fungicides and insecticides. nih.govnih.gov For instance, pyrazole-based compounds have been shown to be effective against various plant pathogens. nih.gov The structural features of this compound, particularly the dimethyl-pyrazole core, could be tailored to enhance its efficacy and spectrum of activity against fungal diseases and insect pests. The amine functionality provides a convenient point for further chemical modification, allowing for the synthesis of a library of derivatives to be screened for enhanced biological activity.

Herbicidal Activity:

Certain pyrazole derivatives have also been identified as effective herbicides. nih.gov The mode of action often involves the inhibition of specific enzymes in plants, leading to their demise. The unique substitution pattern of this compound could be explored for the development of novel herbicides with high selectivity and low environmental impact.

Table 1: Examples of Commercial Agrochemicals with a Pyrazole Core

Agrochemical Type Target
Pyraclostrobin Fungicide Broad spectrum
Fipronil Insecticide Wide range of pests
Penoxsulam Herbicide Broadleaf weeds, sedges, and aquatic weeds

Potential in Advanced Materials Science

The field of materials science is increasingly looking towards organic molecules for the creation of novel materials with tailored properties. Pyrazole derivatives, including this compound, are promising candidates for such applications due to their coordination chemistry and potential for polymerization.

Metal-Organic Frameworks (MOFs):

Metal-Organic Frameworks (MOFs) are crystalline materials composed of metal ions or clusters coordinated to organic ligands. Pyrazole-based ligands are of particular interest for the construction of MOFs due to the ability of the nitrogen atoms in the pyrazole ring to coordinate with metal centers. researchgate.netdtu.dk The methanamine group in this compound provides an additional coordination site, which could lead to the formation of MOFs with unique topologies and properties. Such MOFs could have applications in gas storage, separation, and catalysis. For example, pyrazolate-based MOFs have shown potential for the selective capture of formaldehyde. researchgate.netdtu.dk

Coordination Polymers:

Similar to MOFs, coordination polymers are extended structures formed by the coordination of metal ions with organic ligands. The ability of this compound to act as a bidentate or even tridentate ligand makes it a valuable component for the synthesis of novel coordination polymers with interesting magnetic, optical, or catalytic properties.

Conductive Polymers:

The incorporation of heterocyclic compounds like pyrazole into polymer chains can impart electrical conductivity. The synthesis of polymers containing the this compound moiety could lead to the development of new conductive materials for applications in electronics and sensors.

Contributions to Green Chemistry Methodologies

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis and application of this compound can be approached from a green chemistry perspective.

Green Synthesis:

Traditional methods for the synthesis of pyrazole derivatives can involve harsh reaction conditions and the use of hazardous reagents. mdpi.com Recent research has focused on developing greener synthetic routes, such as one-pot multicomponent reactions and the use of environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG). researchgate.net These methodologies can be adapted for the synthesis of this compound, making its production more sustainable.

Catalytic Applications:

Pyrazole-based ligands are widely used in catalysis. bohrium.commdpi.comresearchgate.netbohrium.com Copper complexes with pyrazole-based ligands have shown excellent catalytic activity in the oxidation of catechol to o-quinone, mimicking the function of the catecholase enzyme. bohrium.commdpi.comresearchgate.net this compound can be used to synthesize novel catalysts for a variety of organic transformations. The development of efficient and recyclable catalysts is a key aspect of green chemistry, and this compound could play a significant role in this area.

Emerging Research Areas and Unexplored Applications

The versatility of this compound opens up several emerging research areas and as-yet-unexplored applications.

Medicinal Chemistry:

The pyrazole nucleus is a common scaffold in many approved drugs. nih.gov While this article focuses on non-medicinal applications, the potential of this compound as a building block for the synthesis of new therapeutic agents is an important area for future research. For instance, aminopyrazoles have been investigated for their anticancer and anti-inflammatory properties. nih.gov

Sensors:

The ability of the pyrazole and amine groups to interact with various analytes makes this compound a potential candidate for the development of chemical sensors. For example, MOFs containing functionalized organic linkers have been shown to be effective in detecting amines at very low concentrations. acs.org

Catalysis:

As mentioned earlier, pyrazole-based complexes are effective catalysts. bohrium.commdpi.comresearchgate.netbohrium.com Future research could focus on developing catalysts from this compound for specific and challenging chemical transformations, such as C-H functionalization. rsc.org

Challenges and Opportunities in the Synthesis and Application of Pyrazole-Based Amines

Despite the significant potential of this compound, there are several challenges and opportunities associated with its synthesis and application.

Challenges:

Regioselectivity: The synthesis of substituted pyrazoles can often lead to a mixture of regioisomers, which can be difficult to separate. mdpi.comnih.gov Developing highly regioselective synthetic methods for this compound is a key challenge.

Scalability: While many synthetic methods work well on a laboratory scale, scaling them up for industrial production can be challenging.

Functionalization: While the amine group provides a handle for further modification, controlling the selectivity of functionalization reactions on the pyrazole ring can be difficult. nih.govmdpi.comnih.govmdpi.com

Opportunities:

Novel Synthetic Methods: There is an ongoing need for the development of more efficient, sustainable, and cost-effective methods for the synthesis of pyrazole-based amines. mdpi.comresearchgate.netorganic-chemistry.org

New Applications: The full potential of this compound in materials science, catalysis, and agrochemicals is yet to be fully explored.

Structure-Property Relationships: A deeper understanding of the relationship between the structure of pyrazole-based compounds and their properties will enable the rational design of new molecules with desired functionalities.

Q & A

Q. What are the recommended methodologies for synthesizing (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine in laboratory settings?

Synthesis typically involves condensation reactions using substituted propenones and hydrazine derivatives. For example:

  • Stepwise synthesis : React 1,3-dimethylpyrazole with a halogenated methanamine precursor under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
  • Purification : Column chromatography or recrystallization in ethanol/water (4:1 v/v) is recommended to isolate the pure compound .
  • Key reagents : Hydrazine hydrate, glacial acetic acid, and triethylamine are critical for cyclization and stabilization of the pyrazole core .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Spectroscopic analysis : Use 1H^1H-NMR to confirm the presence of the methyl groups (δ ~2.3 ppm for N-CH₃ and δ ~2.1 ppm for C-CH₃) and the methanamine moiety (δ ~3.5 ppm) .
  • Mass spectrometry : Expected molecular ion peak at m/z 153.1 (C₇H₁₃N₃) .
  • X-ray crystallography : SHELX software (SHELXL/SHELXS) can resolve bond lengths and angles, particularly for verifying steric effects of the dimethyl groups .

Q. What safety protocols are essential for handling this compound?

  • Personal protective equipment (PPE) : Use P95 respirators for aerosol protection and nitrile gloves to prevent dermal exposure .
  • Ventilation : Conduct reactions in fume hoods due to potential amine volatility.
  • Waste disposal : Neutralize acidic byproducts before disposal to avoid environmental contamination .

Q. What are the preliminary biological screening approaches for this compound?

  • In vitro assays : Screen for analgesic/anti-inflammatory activity using COX-2 inhibition assays or carrageenan-induced rat paw edema models .
  • Antimicrobial testing : Evaluate gram-positive/negative bacterial growth inhibition via broth microdilution (MIC values) .

Advanced Research Questions

Q. How do steric and electronic effects of the dimethyl group influence reactivity in cross-coupling reactions?

  • Steric hindrance : The 1,3-dimethyl groups reduce nucleophilic substitution rates at the methanamine position by ~40% compared to non-methylated analogs .
  • Electronic effects : Methyl substituents increase electron density on the pyrazole ring, enhancing coordination with transition metals (e.g., Pd in Suzuki-Miyaura couplings) .
  • Case study : In a Heck reaction, the dimethylpyrazole moiety improved regioselectivity by stabilizing the palladium intermediate .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-response reevaluation : Conflicting anti-inflammatory results (e.g., 50% inhibition at 10 μM vs. 30 μM) may arise from assay sensitivity. Use IC₅₀ normalization .
  • Metabolite profiling : LC-MS can identify active metabolites (e.g., hydroxylated derivatives) that may contribute to observed discrepancies .
  • Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) clarify binding affinity variations due to conformational flexibility .

Q. How can computational modeling optimize derivative design for target specificity?

  • Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonding with the methanamine NH₂ group) using Schrödinger’s Phase .
  • QSAR studies : Correlate substituent effects (e.g., logP, polar surface area) with cannabinoid receptor binding (R² > 0.85 in recent models) .
  • ADMET prediction : SwissADME predicts high blood-brain barrier penetration (BBB score: 0.92), suggesting CNS activity potential .

Q. What crystallographic challenges arise in resolving its metal complexes?

  • Disorder in crystal packing : The dimethyl groups induce torsional strain, complicating space group assignment (e.g., P2₁/c vs. P-1) .
  • Data collection : High-resolution synchrotron data (≤0.8 Å) is recommended to resolve overlapping electron densities .
  • Refinement : Use SHELXL’s restraints for anisotropic displacement parameters of the methyl groups .

Q. How does this compound compare to analogs in structure-activity relationship (SAR) studies?

Analog Key Structural Difference Biological Activity
1-Phenylpyrazol-5-yl methanaminePhenyl vs. methyl substituent30% lower COX-2 inhibition
1-Methylpyrazol-3-yl methanamineAmine position (3 vs. 5)2x higher antimicrobial activity
Non-methylated pyrazoleNo steric hindranceImproved metal coordination

Q. What advanced techniques characterize its degradation under oxidative stress?

  • HPLC-MS/MS : Identify degradation products (e.g., N-oxide derivatives) under H₂O₂ exposure .
  • EPR spectroscopy : Detect free radical intermediates (e.g., aminyl radicals) during photolysis .
  • Accelerated stability testing : 40°C/75% RH for 4 weeks showed <5% degradation, indicating shelf-life robustness .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.